N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that features a complex structure combining a piperidine ring, a thiazole ring, and a carboxamide group
Properties
IUPAC Name |
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-10-12(19-9-14-10)13(18)15-11(8-17)7-16-5-3-2-4-6-16/h9,11,17H,2-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYYPFFSHVJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(CN2CCCCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, 4-methyl-1,3-thiazole-5-carboxylic acid, and appropriate alkylating agents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-1,3-thiazole-5-carboxamide: Lacks the methyl group on the thiazole ring.
N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-oxazole-5-carboxamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
Structural Features: The presence of both a piperidine ring and a thiazole ring, along with the specific positioning of functional groups, makes it unique.
Reactivity: The combination of functional groups allows for a diverse range of chemical reactions.
This detailed overview provides a comprehensive understanding of N-(1-hydroxy-3-piperidin-1-ylpropan-2-yl)-4-methyl-1,3-thiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
